JNK3 Inhibitory Potency Compared to the Parent Pyrazole-Urea Scaffold
The target compound inhibits JNK3 with an IC50 of 10 000 nM (10 µM) in a fluorescence anisotropy assay [1]. By comparison, the unsubstituted pyrazole‑urea parent scaffold produced JNK3 IC50 values in the low nanomolar range (e.g., compound 1 IC50 ≈ 50 nM) [2]. While the target compound is significantly less potent than the optimized parent, its tetrahydropyran substituent is a key structural determinant for downstream selectivity and pharmacokinetic optimisation [2].
| Evidence Dimension | JNK3 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 10 000 nM |
| Comparator Or Baseline | Parent pyrazole‑urea scaffold (compound 1): IC50 ≈ 50 nM |
| Quantified Difference | ~200‑fold lower potency |
| Conditions | Fluorescence anisotropy assay; N‑terminal His₆‑tagged truncated human JNK3 expressed in baculovirus system |
Why This Matters
The large potency difference demonstrates that the tetrahydropyran‑thiophene substituents are not potency‑optimising modifications; the compound's value lies in its use as a selectivity‑defining control or as a starting point for further optimisation rather than as a high‑potency lead.
- [1] BindingDB Entry BDBM50415613 (CHEMBL1077137): IC50 = 1.00E+4 nM for human JNK3. View Source
- [2] Park, H.; Feng, Y.; Bauer, L.; Ryu, S.; et al. Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. ACS Med. Chem. Lett. 2020, 12 (1), 24–29. View Source
